1-(4-fluorophenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core substituted with a 4-fluorophenyl group at position 1 and a 2-(2-phenylethyl)-benzimidazole moiety at position 2. Structural analogs vary in substituents on the benzimidazole and aryl groups, leading to differences in physicochemical properties and bioactivity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-phenylethyl)benzimidazol-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c26-18-11-13-19(14-12-18)28-24(30)16-22(25(28)31)29-21-9-5-4-8-20(21)27-23(29)15-10-17-6-2-1-3-7-17/h1-9,11-14,22H,10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRNVVHXKNTKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N3C4=CC=CC=C4N=C3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Construction of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing a benzimidazole moiety, such as 1-(4-fluorophenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione, exhibit significant anticancer properties. The benzimidazole scaffold is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research suggests that the introduction of the fluorophenyl group enhances the compound's interaction with microbial targets, leading to increased efficacy against resistant strains . The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole ring can lead to improved antimicrobial potency.
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of this compound, particularly its potential as a neuroprotective agent. The presence of the pyrrolidine ring is believed to contribute to its ability to cross the blood-brain barrier, thereby exerting effects on central nervous system (CNS) disorders. Preliminary findings suggest that it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .
Analgesic Properties
The compound has also been investigated for its analgesic properties. Animal model studies indicate that it may modulate pain pathways through interactions with opioid receptors, providing a basis for its use in pain management therapies . This aspect is particularly relevant given the ongoing search for non-opioid analgesics in clinical settings.
Development of Novel Materials
In material sciences, compounds with benzimidazole structures are being researched for their potential use in creating novel materials with unique electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal and mechanical stability of the materials . This application could lead to advancements in fields such as electronics and nanotechnology.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Moiety
1-(4-Fluorophenyl)-3-(2-Methyl-1H-Benzimidazol-1-yl)Pyrrolidine-2,5-Dione
- Key Difference : 2-Methyl vs. 2-(2-phenylethyl) on benzimidazole .
- Molecular Formula : C₁₈H₁₄FN₃O₂ (vs. C₂₅H₂₁FN₂O₂ for the target compound).
- Impact :
- The phenylethyl group increases molecular weight (MW: ~422.45 vs. ~331.32) and lipophilicity (logP: ~3.5 vs. ~2.1 estimated).
- Enhanced steric bulk may reduce solubility but improve membrane permeability.
1-(4-Fluorophenyl)-3-(Triazolylsulfanyl)Pyrrolidine-2,5-Dione Derivatives
Variations in Aryl Substituents
1-(4-Acetylphenyl)-3-Aryloxy-Pyrrolidine-2,5-Dione Derivatives
- Key Difference : 4-Acetylphenyl vs. 4-fluorophenyl; aryloxy vs. benzimidazole .
- Bioactivity :
- IC₅₀ values for GABA-transaminase inhibition range from 5.2–160.4 mM.
- The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to acetylphenyl.
3-(1H-Indol-3-yl)Pyrrolidine-2,5-Dione Derivatives
- Key Difference : Indole vs. benzimidazole .
- Physicochemical Properties :
- Melting points vary widely (100–204°C) based on substituents.
- The target’s benzimidazole likely increases thermal stability compared to indole derivatives.
Crystallographic Data
Physicochemical and Structural Data Comparison
Biological Activity
The compound 1-(4-fluorophenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Pyrrolidine-2,5-dione
- Substituents :
- A 4-fluorophenyl group
- A benzimidazole moiety with a phenethyl side chain
Research indicates that compounds similar to this one often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the benzimidazole ring suggests potential activity as a modulator of GABA-A receptors, which are crucial in neurotransmission and have implications in anxiety and mood disorders .
Pharmacological Profile
Studies have shown that derivatives of pyrrolidine-2,5-dione exhibit significant binding affinity for:
- Serotonin Receptors : Particularly the 5-HT1A receptor, which is involved in mood regulation.
- Dopamine Receptors : Such as D2 receptors, which play a role in reward and motivation pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound acts as a potent ligand for serotonin transporter proteins (SERT) and has a notable affinity for 5-HT1A receptors. For instance, compounds derived from similar structures were found to significantly inhibit serotonin reuptake, suggesting potential antidepressant properties .
Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of findings from recent research:
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions:
- Pyrrolidine-2,5-dione core formation : Cyclization of maleic anhydride derivatives or precursors under acidic/basic conditions, as seen in structurally similar compounds .
- Benzimidazole substitution : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the 2-phenylethyl-benzimidazole moiety. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields. For example, toluene or DMF at 80–100°C with catalytic bases like K₂CO₃ is common .
- Fluorophenyl group attachment : Amidation or alkylation using 4-fluoroaniline derivatives. Purification via column chromatography or recrystallization improves purity .
Optimization : Design of Experiments (DoE) methodologies, such as factorial designs, can systematically vary parameters (temperature, solvent, catalyst loading) to maximize yield and minimize byproducts .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at ~7.2–7.4 ppm, benzimidazole protons at ~7.8–8.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm⁻¹ verify the pyrrolidine-2,5-dione carbonyl groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~434.4 g/mol based on analogs) .
Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations)?
Answer:
Discrepancies may arise from:
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native), buffer pH, or co-factor concentrations. Standardization using reference inhibitors (e.g., aminoglutethimide for aromatase) is critical .
- Compound purity : Impurities >5% can skew results. Re-analyzation via HPLC and orthogonal assays (e.g., fluorescence polarization) validates activity .
- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter activity. Comparative SAR studies using crystallography or docking can clarify mechanisms .
Advanced: What computational strategies predict binding interactions with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding poses in targets (e.g., cytochrome P450 enzymes). The fluorophenyl group may engage in π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS). Key interactions (hydrogen bonds with pyrrolidine-dione carbonyls) can be identified .
- QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (fluorine’s Hammett σₚ value) with inhibitory potency .
Advanced: How can reaction scalability and reproducibility be improved using advanced methodologies?
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., benzimidazole alkylation), reducing side reactions .
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C for cross-coupling) improve recyclability and reduce metal contamination .
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
Advanced: What strategies address low solubility or stability in biological assays?
Answer:
- Prodrug Design : Esterification of the pyrrolidine-dione carbonyls improves aqueous solubility .
- Formulation Studies : Use of cyclodextrins or lipid nanoparticles enhances bioavailability. Dynamic Light Scattering (DLS) monitors particle size stability .
- pH Stability Testing : Assess degradation kinetics in buffers (pH 2–9) via LC-MS to identify optimal storage conditions .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization upon compound binding, confirming intracellular activity .
- CRISPR Knockout Models : Gene-edited cell lines lacking the target enzyme (e.g., aromatase) serve as negative controls .
- Metabolomic Profiling : LC-MS/MS tracks downstream metabolite changes (e.g., estrogen levels in aromatase inhibition studies) .
Advanced: What are the structural determinants of selectivity against off-target enzymes?
Answer:
- Crystallographic Studies : Resolve co-crystal structures with targets (e.g., PDB ID: 3S7S for aromatase) to identify critical binding residues.
- Alanine Scanning Mutagenesis : Replace key residues (e.g., Thr310 in aromatase) to assess interaction loss .
- Selectivity Screening : Profile against enzyme panels (e.g., cytochrome P450 isoforms) to identify off-target effects .
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). CYP450 inhibition assays identify metabolic liabilities .
- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .
- hERG Channel Binding : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2.5, improving solubility .
- Pharmacokinetic Modeling : Compartmental models predict Cmax and AUC using in vitro ADME data .
- Tissue Distribution Studies : Radiolabeled compound tracking (¹⁴C or ³H) quantifies organ-specific accumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
